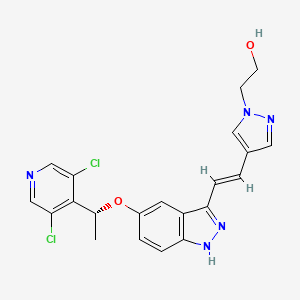
LY2874455
描述
LY-2874455 is a potent and selective inhibitor of fibroblast growth factor receptors. It has shown promise in preclinical and clinical studies for its ability to inhibit the fibroblast growth factor receptor pathway, which is implicated in various cancers. This compound has been studied extensively for its potential to treat advanced cancers, including gastric cancer and non-small cell lung carcinoma .
作用机制
LY-2874455 通过选择性抑制成纤维细胞生长因子受体发挥作用。这些受体参与细胞增殖、存活和血管生成。通过抑制这些受体,LY-2874455 会破坏促进肿瘤生长和存活的信号通路。 该化合物与受体的酪氨酸激酶结构域结合,阻止其激活和随后的下游信号传导 .
生化分析
Biochemical Properties
LY2874455 plays a crucial role in biochemical reactions by inhibiting the activity of fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4). These receptors are involved in cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound interacts with various biomolecules, including FGFRs, and forms hydrogen bonds and van der Waals contacts, which stabilize the inhibitor-receptor complex .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking FGFR signaling pathways. This inhibition affects cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. The compound also impacts cellular metabolism by reducing glucose uptake and lactate production, leading to decreased energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs in a DFG-in active conformation. This binding prevents the phosphorylation of tyrosine residues on FGFRs, thereby inhibiting their kinase activity. The inhibition of FGFR kinase activity disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. This compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is slowly absorbed and has a half-life of approximately 12 hours. Over time, this compound demonstrates stability and maintains its inhibitory effects on FGFRs. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms, such as mutations in FGFRs or activation of alternative signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as hyperphosphatemia, diarrhea, and stomatitis. These toxic effects are dose-dependent and can be managed by adjusting the dosage or administering phosphate binders to control serum phosphorus levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits FGFR-mediated signaling, which affects metabolic flux and metabolite levels in cancer cells. By blocking FGFR activity, this compound reduces glucose uptake and lactate production, leading to decreased glycolysis and energy production. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed slowly and shows linear pharmacokinetics. It is distributed to different tissues, including tumors, where it exerts its inhibitory effects on FGFRs. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence the compound’s stability, activity, and overall therapeutic efficacy .
准备方法
合成路线和反应条件
LY-2874455 的合成涉及多个步骤,包括形成关键中间体及其后续反应。该化合物通常通过一系列涉及吡唑、吲唑和吡啶衍生物的反应合成。 反应条件通常包括使用二甲基亚砜和乙醇等有机溶剂,反应温度保持在约 37°C .
工业生产方法
LY-2874455 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以确保高产率和纯度。 该化合物通常以固体形式生产,并在干燥条件下储存以保持稳定性 .
化学反应分析
反应类型
LY-2874455 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以改变化合物中存在的官能团。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种有机溶剂。 反应通常在受控温度和 pH 条件下进行,以确保形成所需的产物 .
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能产生羟基化衍生物,而取代反应可以产生 LY-2874455 的各种取代类似物 .
科学研究应用
LY-2874455 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究成纤维细胞生长因子受体通路及其在细胞信号传导中的作用。
生物学: 用于研究以了解成纤维细胞生长因子受体抑制对细胞增殖和存活的生物学影响。
医学: 研究其在治疗癌症(特别是具有异常成纤维细胞生长因子受体信号的癌症)中的潜在治疗效果。
相似化合物的比较
类似化合物
BGJ398: 另一种具有类似作用机制的成纤维细胞生长因子受体抑制剂。
AZD4547: 一种选择性的成纤维细胞生长因子受体抑制剂,用于癌症研究。
独特性
LY-2874455 在强效且选择性地抑制所有四种成纤维细胞生长因子受体(FGFR1、FGFR2、FGFR3 和 FGFR4)方面是独一无二的。 它在临床前模型和早期临床试验中已显示出疗效,显示出作为由成纤维细胞生长因子受体信号传导驱动的癌症的潜在治疗剂的希望 .
属性
IUPAC Name |
2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-CXLRFSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154776 | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-64-7 | |
| Record name | LY-2874455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2874455 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2874455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of LY2874455?
A1: this compound is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs). []
Q2: Which FGFR subtypes does this compound inhibit?
A2: this compound demonstrates inhibitory activity against all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) with similar potency in biochemical assays. [] It is considered a pan-FGFR inhibitor. []
Q3: How does this compound interact with FGFRs?
A3: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FGFRs. [] This binding occurs when the kinase domain of FGFR is in the DFG-in active conformation. [] The interaction involves three hydrogen bonds and multiple van der Waals contacts. []
Q4: What are the downstream effects of this compound-mediated FGFR inhibition?
A4: this compound inhibits FGFR-mediated signal transduction pathways, leading to decreased tumor cell proliferation, survival, and migration, as well as reduced tumor angiogenesis. [, ] Specifically, it has been shown to inhibit ERK signaling, a key downstream target of the FGFR axis. []
Q5: Does this compound demonstrate selectivity for FGFRs over other kinases?
A5: this compound shows a 6- to 9-fold selectivity for inhibiting FGF-mediated signaling over VEGF-mediated signaling in both in vitro and in vivo studies. [] This selectivity profile makes it less likely to cause VEGF receptor 2–mediated toxicities like hypertension at effective doses. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.
Q7: Is there any spectroscopic data available for this compound?
A7: No, the provided research abstracts do not include any information about the spectroscopic data of this compound.
Q8: What are some known mechanisms of resistance to this compound?
A8: Research suggests that the emergence of a novel FGFR2-ACSL5 fusion protein may be a mechanism of acquired resistance to this compound in FGFR2-amplified gastric cancer. []
Q9: Are there any FGFR mutations that confer resistance to this compound?
A9: While some FGFR2 mutations (N550K, V565I) were found to confer resistance to other FGFR inhibitors, this compound effectively inhibited these mutations in both Ba/F3 and KMS11-R cell lines. [] Additionally, this compound demonstrated activity against FGFR4 gatekeeper mutants. []
Q10: What is the recommended phase II dose of this compound?
A10: While a phase I trial identified 16 mg BID as a tolerable dose, a definitive recommended phase II dose was not established as of the publication date of the abstracts. [, ]
Q11: What is known about the pharmacokinetic profile of this compound?
A11: this compound has a relatively short half-life and does not accumulate significantly after a single dose. [] A twice-daily regimen was evaluated due to the short half-life. [] Plasma exposure increases near proportionally with dose, and plasma AUC increased 1.1 to 2.3-fold with twice-daily administration from day 1 to 28. []
Q12: Are there any notable pharmacodynamic effects of this compound?
A12: Administration of this compound at doses of 10 mg or higher was associated with an increase in serum phosphorus levels. [] This finding is consistent with the inhibition of the FGF receptor. []
Q13: What is the evidence for this compound efficacy in preclinical models?
A13: this compound exhibits potent antitumor activity in a broad spectrum of preclinical xenograft models representing major FGF/FGFR-relevant tumor histologies. [] These include models of lung, gastric, and bladder cancers, as well as multiple myeloma. [] It has also demonstrated efficacy in liposarcoma models with FRS2 amplification. []
Q14: Are there any specific drug delivery strategies being investigated for this compound?
A14: The provided research abstracts do not mention any specific drug delivery strategies being investigated for this compound.
Q15: Are there any validated biomarkers for predicting response to this compound?
A16: While FGFR alterations are implicated in response, research suggests that FGF19 amplification or overexpression alone may not be sufficient to confer tumor cell sensitivity to this compound. [] Beta-klotho (KLB) expression, in conjunction with FGF19 amplification and FGFR4 expression, has been proposed as a potential biomarker for HCC patients who may benefit from FGFR inhibitors like this compound. []
Q16: What other potential biomarkers are being investigated?
A17: High PDGFRα expression and low methylation have been correlated with sensitivity to the combination of this compound and the CDK4/6 inhibitor LY2835219 in glioma stem-like cells. []
Q17: What is the role of this compound in combination therapies?
A18: Preclinical research suggests that this compound enhances the effects of radiotherapy, acting as a potential radiosensitizer in several cancer cell lines. [] It has also shown synergy with other agents, such as CDK4/6 inhibitors in glioma models. []
Q18: Are there any alternative uses for this compound being investigated?
A19: Research has explored the potential of this compound as a therapeutic agent against Entamoeba histolytica, the parasite responsible for amoebiasis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


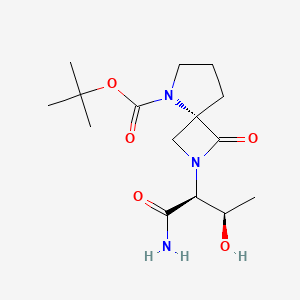
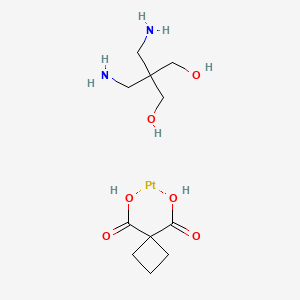
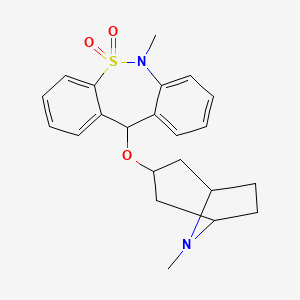
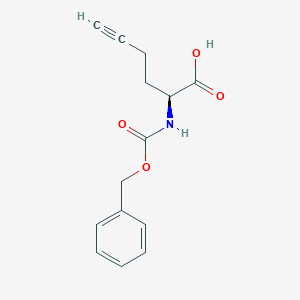
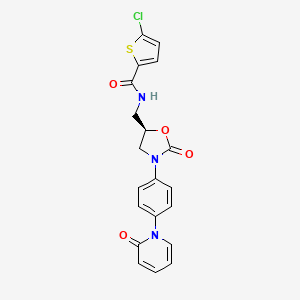
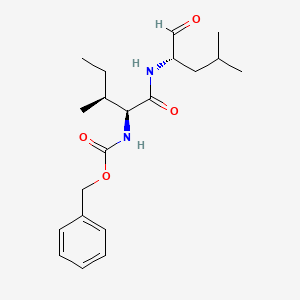
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
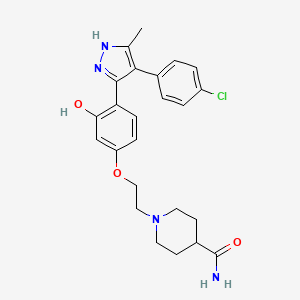
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

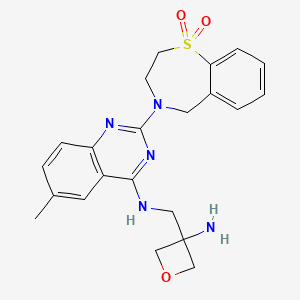
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
